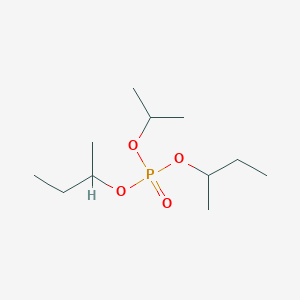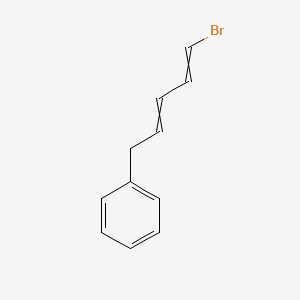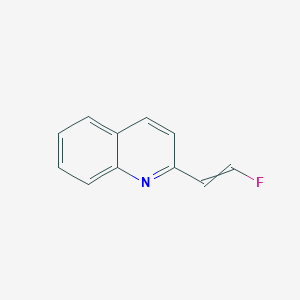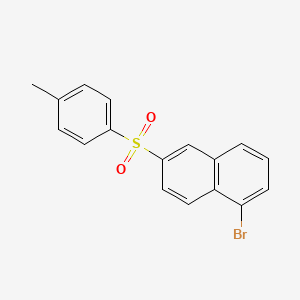![molecular formula C24H14N8O8S2 B15167183 Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- CAS No. 648423-88-5](/img/structure/B15167183.png)
Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-: is a complex organic compound characterized by its unique structure, which includes diazene and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- involves multiple steps. Typically, the synthesis starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include nitrobenzene derivatives and diazene compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nitro and diazene groups, which can participate in electron transfer processes .
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The reaction conditions may vary depending on the desired outcome, with some reactions requiring acidic or basic environments .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amine derivatives, while oxidation reactions can produce nitroso or nitro compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- is used as a precursor for the synthesis of other complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent .
Industry: In industry, Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- involves its interaction with molecular targets through electron transfer processes. The nitro and diazene groups play a crucial role in these interactions, facilitating the formation of reactive intermediates that can interact with other molecules. These interactions can lead to various effects, depending on the specific application and environment .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis(3,4-dinitropyrazol-1-yl)diazene
- 1,2-Bis(3,5-dinitropyrazol-1-yl)diazene
- 1,2-Bis(3-nitro-1,2,4-triazol-1-yl)diazene
Comparison: Compared to these similar compounds, Diazene, 1,1’-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)- exhibits unique properties due to the presence of both nitro and diazene groups. These groups contribute to its high thermal stability and reactivity, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
648423-88-5 |
|---|---|
Molekularformel |
C24H14N8O8S2 |
Molekulargewicht |
606.6 g/mol |
IUPAC-Name |
[3-nitro-4-[[2-nitro-4-[(4-nitrophenyl)diazenyl]phenyl]disulfanyl]phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C24H14N8O8S2/c33-29(34)19-7-1-15(2-8-19)25-27-17-5-11-23(21(13-17)31(37)38)41-42-24-12-6-18(14-22(24)32(39)40)28-26-16-3-9-20(10-4-16)30(35)36/h1-14H |
InChI-Schlüssel |
AKOADEBNMNVROG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)SSC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-](/img/structure/B15167105.png)

![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)


![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)

![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)





